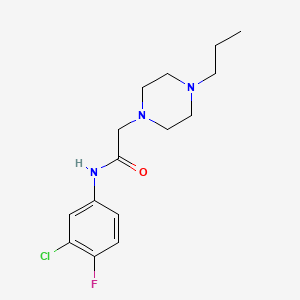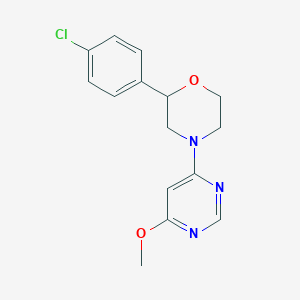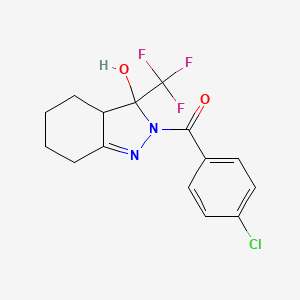
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide, also known as CPP-115, is a compound that belongs to the family of piperazine derivatives. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA. By inhibiting this enzyme, N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in seizure activity. This mechanism of action makes N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide a promising candidate for the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including an increase in GABA levels in the brain, enhanced inhibitory neurotransmission, and a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide is its potent inhibitory activity against GABA transaminase, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could lead to more effective treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide in the treatment of other disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to determine the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide for the treatment of various disorders.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chloro-4-fluoroaniline with propylpiperazine, followed by acetylation with acetic anhydride. Another method involves the reaction of 3-chloro-4-fluorobenzoyl chloride with propylpiperazine, followed by amidation with ammonium acetate.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that N-(3-chloro-4-fluorophenyl)-2-(4-propyl-1-piperazinyl)acetamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and a reduction in seizure activity. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in animal models of anxiety and depression.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFN3O/c1-2-5-19-6-8-20(9-7-19)11-15(21)18-12-3-4-14(17)13(16)10-12/h3-4,10H,2,5-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCLRJDBXOGASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5402492.png)
![3,7-diacetyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5402503.png)
![4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5402522.png)
![2-(4-chlorophenyl)-4-[(6-chloropyridin-2-yl)methyl]morpholine](/img/structure/B5402524.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(3-hydroxyazetidin-1-yl)methyl]piperidin-2-one](/img/structure/B5402536.png)
![N,N,4-trimethyl-3-(2-{methyl[2-(methylamino)-2-oxoethyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5402544.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5402548.png)
![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)

![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)